molecular formula C14H12 B047301 4-Methyl-9H-fluorene CAS No. 1556-99-6

4-Methyl-9H-fluorene

Cat. No. B047301
CAS RN: 1556-99-6
M. Wt: 180.24 g/mol
InChI Key: OPFILOLCFWFBNT-UHFFFAOYSA-N
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Description

4-Methyl-9H-fluorene is a chemical compound with the formula C14H12 . It has a molecular weight of 180.2451 .


Molecular Structure Analysis

The molecular structure of 4-Methyl-9H-fluorene can be represented by the InChI string: InChI=1S/C14H12/c1-10-5-4-7-12-9-11-6-2-3-8-13 (11)14 (10)12/h2-8H,9H2,1H3 . This structure can be viewed using Java or Javascript .

Scientific Research Applications

  • Sensing and Detection :

    • TNP and Acetate Ions : 4,4′-(9,9-dimethylfluorene-2,7-diyl)dibenzoic acid, a derivative of 4-Methyl-9H-fluorene, is effective in detecting 2,4,6-trinitrophenol (TNP) and acetate ions with high sensitivity (Ni et al., 2016).
    • Selective Sensing : Synthesized fluorene compounds have shown excellent selective sensing abilities for picric acid, Fe3+, and l-arginine in biomolecules, suggesting their utility in chemical detection and environmental monitoring (Han et al., 2020).
  • Organic Electronics and Photonics :

    • OLED Materials : 9,9-dimethyl-9H-fluoren-2-ylboronic acid is a high-yield intermediate for organic light-emitting diode (OLED) materials, indicating its importance in the development of electronic devices (Bai Xue-feng, 2013).
    • Fluorescent Chemosensors : Novel polyaniline derivatives of fluorene, such as poly(9-methyl-9H-carbazol-3-amine), exhibit excellent fluorescence properties, making them suitable for developing multifunctional chemosensors (Qian et al., 2019).
  • Chemical Synthesis and Reactions :

    • Preparation of Fluorene Derivatives : The Pd(0)-catalyzed cross-coupling of 1,1-diboronates with 2,2'-dibromobiphenyls is an efficient method for synthesizing 9H-fluorene derivatives, highlighting its role in complex chemical synthesis (Xu et al., 2015).
  • Environmental and Biological Applications :

    • Fluorene Degradation : Arthrobacter sp. strain F101 can degrade fluorene, producing major metabolites and dead-end pathways, which is crucial for understanding and mitigating environmental pollution (Grifoll et al., 1992).
    • Biomarker in Oil Sands : 9-n-alkyl fluorene-9-ols and their nuclear methylated derivatives found in Alberta oil sands may serve as biomarkers, aiding in oil exploration and environmental monitoring (Payzant et al., 1985).

Safety and Hazards

While specific safety and hazard data for 4-Methyl-9H-fluorene is not available, general precautions should be taken while handling it. These include avoiding dust formation, breathing in the dust/fume/gas/mist/vapours/spray, and prolonged or repeated exposure . It should be stored in a well-ventilated place and the container should be kept tightly closed .

properties

IUPAC Name

4-methyl-9H-fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12/c1-10-5-4-7-12-9-11-6-2-3-8-13(11)14(10)12/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFILOLCFWFBNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7061776
Record name 4-Methylfluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7061776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-9H-fluorene

CAS RN

1556-99-6
Record name 4-Methylfluorene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-9H-fluorene
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Record name 4-Methylfluorene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-9H-fluorene
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Record name 4-METHYL-9H-FLUORENE
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Synthesis routes and methods

Procedure details

A solution of 9-hydroxyfluoren-4-methanol (2.6 g, 12.2 mmol) in 1.1 EtOAc:AcOH was charged with catalytic amount of 10% palladium on charcoal. The mixture was treated with hydrogen under 1600 psi, at room temperature for three days. The catalyst was removed and the solvent was evaporated under reduced pressure. Recrystalyzation from MeOH afforded 1.7 g (77.0%) of the product as a light yellow solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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